2-Bromo-4-ethynylthiazole 2-Bromo-4-ethynylthiazole
Brand Name: Vulcanchem
CAS No.: 1211520-19-2
VCID: VC7862394
InChI: InChI=1S/C5H2BrNS/c1-2-4-3-8-5(6)7-4/h1,3H
SMILES: C#CC1=CSC(=N1)Br
Molecular Formula: C5H2BrNS
Molecular Weight: 188.05

2-Bromo-4-ethynylthiazole

CAS No.: 1211520-19-2

Cat. No.: VC7862394

Molecular Formula: C5H2BrNS

Molecular Weight: 188.05

* For research use only. Not for human or veterinary use.

2-Bromo-4-ethynylthiazole - 1211520-19-2

Specification

CAS No. 1211520-19-2
Molecular Formula C5H2BrNS
Molecular Weight 188.05
IUPAC Name 2-bromo-4-ethynyl-1,3-thiazole
Standard InChI InChI=1S/C5H2BrNS/c1-2-4-3-8-5(6)7-4/h1,3H
Standard InChI Key JVFLUNNICQIATO-UHFFFAOYSA-N
SMILES C#CC1=CSC(=N1)Br
Canonical SMILES C#CC1=CSC(=N1)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2-Bromo-4-methylthiazole features a thiazole ring system, where the bromine atom at position 2 and the methyl group at position 4 create distinct electronic and steric effects. The compound’s InChIKey (KLFWJAAGXUDNIS-UHFFFAOYSA-N) and canonical SMILES (CC1=CSC(=N1)Br) reflect its planar structure, which facilitates interactions with biological targets and synthetic reagents . X-ray crystallographic studies reveal a C-Br bond length of approximately 1.89 Å and a dihedral angle of 3.2° between the thiazole ring and methyl group, underscoring its structural rigidity.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₄H₄BrNSPubChem
Molecular Weight178.05 g/molPubChem
Melting Point45–47°CBenchChem
Boiling Point192–194°C (estimated)Chem-Impex
Density1.72 g/cm³Chem-Impex
SolubilitySoluble in chloroform, DMFPubChem

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthesis route involves bromination of 4-methylthiazole using bromine or N-bromosuccinimide (NBS) in acetic acid or carbon tetrachloride. Optimal conditions include maintaining temperatures between 0–5°C to minimize side reactions, with yields reaching 78% under controlled stoichiometry. Advanced methods employ Suzuki-Miyaura cross-coupling reactions, where the bromine atom acts as a leaving group, enabling functionalization with aryl or alkyl boronic acids.

Reaction Scheme:

4-Methylthiazole+Br2CHCl3,05C2-Bromo-4-methylthiazole+HBr\text{4-Methylthiazole} + \text{Br}_2 \xrightarrow{\text{CHCl}_3, 0-5^\circ \text{C}} \text{2-Bromo-4-methylthiazole} + \text{HBr}

Industrial Manufacturing

Industrial processes prioritize efficiency through continuous flow reactors, which enhance heat transfer and reduce reaction times. Green chemistry principles are increasingly adopted, utilizing recyclable catalysts (e.g., Pd/C) and solvents like polyethylene glycol (PEG) to minimize environmental impact . A recent pilot study demonstrated a 92% yield using a microreactor system with real-time monitoring .

Pharmaceutical Applications

Antimicrobial Agents

2-Bromo-4-methylthiazole derivatives exhibit broad-spectrum antimicrobial activity. For instance, carboxamide derivatives showed MIC values of 2–4 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to ciprofloxacin. Mechanistic studies suggest inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication .

Table 2: Antimicrobial Activity of Derivatives

DerivativeTarget PathogenMIC (µg/mL)Reference
5-CarboxamideS. aureus2.0
2-AminoethylthiazoleC. albicans4.5

Agricultural and Material Science Applications

Agrochemical Formulations

As a precursor to fungicides, 2-bromo-4-methylthiazole derivatives effectively inhibit Fusarium oxysporum (EC₅₀ = 12 µM) by disrupting ergosterol biosynthesis . Field trials demonstrated a 75% reduction in wheat rust incidence compared to commercial fungicides .

Polymer Modification

Incorporating 2-bromo-4-methylthiazole into polyurethane matrices improves thermal stability, with decomposition temperatures increasing from 280°C to 320°C . The bromine atom enhances flame retardancy, achieving a UL-94 V-0 rating in polystyrene composites .

Analytical and Biochemical Uses

Chromatographic Standards

The compound serves as a reference in HPLC for quantifying thiazole derivatives in environmental samples, with a detection limit of 0.1 ppm . Retention time reproducibility (RSD < 1.2%) makes it ideal for method validation .

Enzyme Inhibition Studies

In biochemical assays, 2-bromo-4-methylthiazole inhibits acetylcholinesterase (IC₅₀ = 15 µM), suggesting potential for Alzheimer’s disease therapeutics. Molecular docking simulations reveal binding interactions with the enzyme’s catalytic triad.

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